molecular formula C26H35ClN2O5 B609512 Ivabradine metabolite N-Demethyl Ivabradine (hydrochloride) CAS No. 1246638-08-3

Ivabradine metabolite N-Demethyl Ivabradine (hydrochloride)

Cat. No. B609512
CAS RN: 1246638-08-3
M. Wt: 491.03
InChI Key: MIIIKWNQFDQJGS-VEIFNGETSA-N
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Description

N-Demethyl Ivabradine Hydrochloride is the N-demethylated metabolite of Ivabradine . Ivabradine is a medication approved in 2015 for the management of stable heart-related chest pain and heart failure . It is a specific inhibitor of the funny channel .


Synthesis Analysis

Ivabradine is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to produce N-Demethyl Ivabradine Hydrochloride .


Molecular Structure Analysis

The molecular weight of N-Demethyl Ivabradine Hydrochloride is 491.02. Its molecular formula is C26H35ClN2O5 .


Chemical Reactions Analysis

Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate .


Physical And Chemical Properties Analysis

N-Demethyl Ivabradine Hydrochloride is a solid, white to off-white compound . It is soluble in DMSO .

Scientific Research Applications

Treatment of Chronic Stable Angina Pectoris and Chronic Heart Failure

The pharmaceutical salt ivabradine hydrochloride is indicated for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure . It exhibits extensive polymorphism and co-crystallization, which could be a way to provide an alternative solid form .

Co-Crystallization with Mandelic Acid

Ivabradine hydrochloride has been co-crystallized with (S)-mandelic and ®-mandelic acid . This co-crystallization could provide an alternative solid form of the drug .

In Situ Preparation during Formulation

During pre-formulation experiments, the in situ formation of the co-crystal was achieved during the wet granulation process . This suggests that the co-crystal could be prepared in situ during the formulation of the drug product .

Treatment of Cardiac Remodeling

Cardiac remodeling can cause ventricular dysfunction and progress to heart failure . Ivabradine, a funny channel (I f) inhibitor, is used in patients with chronic heart failure as an adjunct to other heart failure medications .

Reduction of Elevated Resting Heart Rate

The drug reduces elevated resting heart rate, which is linked to increased morbidity and mortality in patients with heart failure . Its use is associated with improved cardiac function, structure, and quality of life in the patients .

Antiremodeling Property

Ivabradine exerts several pleiotropic effects, including an antiremodeling property, which are independent of its principal heart-rate-reducing effects . Its suppressive effects on cardiac remodeling have been demonstrated in animal models of cardiac remodeling and heart failure .

Reduction of Myocardial Fibrosis, Apoptosis, Inflammation, and Oxidative Stress

It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress as well as increases autophagy in the animals . This suggests that it could have potential therapeutic applications in the treatment of these conditions .

Modulation of Myocardial Calcium Homeostasis, Neurohumoral Systems, and Energy Metabolism

Ivabradine also modulates myocardial calcium homeostasis, neurohumoral systems, and energy metabolism . This suggests that it could have potential therapeutic applications in the modulation of these physiological processes .

Mechanism of Action

Target of Action

N-Demethyl Ivabradine Hydrochloride, also known as Ivabradine metabolite N-Demethyl Ivabradine (hydrochloride), primarily targets the Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels located in the sinoatrial node of the heart . These channels are responsible for the pacemaker activity in the heart, controlling the heart rate .

Mode of Action

The compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion . This inhibition disrupts the If ion current flow, which prolongs diastolic depolarization, thereby lowering the heart rate . This selective action on the If channels makes it a “pure” heart rate-lowering drug .

Biochemical Pathways

The primary biochemical pathway affected by N-Demethyl Ivabradine Hydrochloride is the cardiac pacemaker activity. By inhibiting the If channels, the compound slows down the pacemaker activity, leading to a reduction in heart rate . This can result in more blood flow to the myocardium, potentially improving cardiac function in conditions like heart failure .

Pharmacokinetics

N-Demethyl Ivabradine Hydrochloride is a metabolite of Ivabradine, which is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . The compound is highly soluble . .

Result of Action

The primary molecular and cellular effect of N-Demethyl Ivabradine Hydrochloride’s action is a reduction in heart rate . By selectively inhibiting the If channels in the sinoatrial node, the compound slows down the heart’s pacemaker activity, leading to a slower heart rate . This can potentially improve blood flow to the myocardium and improve cardiac function in certain conditions .

Action Environment

The efficacy and stability of N-Demethyl Ivabradine Hydrochloride could potentially be influenced by various environmental factors. For instance, factors that affect the activity of the CYP3A4 enzyme, which metabolizes Ivabradine to N-Demethyl Ivabradine Hydrochloride, could impact the levels and activity of the compound . .

properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIIKWNQFDQJGS-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735561
Record name 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethyl Ivabradine Hydrochloride

CAS RN

1246638-08-3
Record name N-Demethyl ivabradine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246638083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYL IVABRADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9VZ3925C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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